Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride
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Overview
Description
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of ethanol and piperazine moieties, along with dicyclopentylcarboxylate groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol . The process may also involve the use of protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine moiety is known to enhance the compound’s binding affinity to these targets, leading to various biochemical effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(2-(piperazin-1-yl)ethoxy)ethanol: Another piperazine derivative with similar chemical properties.
2- (4- (2-Nitro-4- (trifluoromethyl)phenyl)piperazin-1-yl)ethanol: Known for its use in medicinal chemistry.
2- (4- (1H-BENZO [D]IMIDAZOL-2-YL)PIPERAZIN-1-YL)ETHANOL: Utilized in the synthesis of pharmaceuticals.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopentylcarboxylate, dihydrochloride is unique due to its specific combination of ethanol and piperazine moieties, along with the dicyclopentylcarboxylate groups. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
66944-67-0 |
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Molecular Formula |
C20H36Cl2N2O4 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[4-[2-(cyclopentanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclopentanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C20H34N2O4.2ClH/c23-19(17-5-1-2-6-17)25-15-13-21-9-11-22(12-10-21)14-16-26-20(24)18-7-3-4-8-18;;/h17-18H,1-16H2;2*1H |
InChI Key |
HQYGJKHVICFDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCCC3.Cl.Cl |
Origin of Product |
United States |
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